

High-Purity Synthesis of D-Apiitol Reference Standard

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Compound of Interest

Compound Name:	D-Apiitol
CAS No.:	10592-17-3
Cat. No.:	B082165

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Abstract & Application Scope

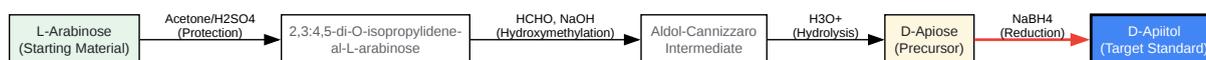
D-Apiitol (3-C-(hydroxymethyl)-D-erythro-tetritol) is the alditol derivative of the branched-chain sugar D-Apiose. It serves as a critical analytical standard for quantifying apiose residues in Rhamnogalacturonan II (RG-II), a complex pectic polysaccharide essential for plant cell wall integrity.

Since D-apiose is acid-labile and degrades during standard hydrolytic analysis, reduction to the stable **D-apiitol** form is the industry-standard method for GC-MS quantification. This protocol provides a self-validating workflow for:

- Synthesis of D-Apiose (Precursor) via the Schaffer-Ho chemical route.
- Reduction to **D-Apiitol** (Target) using Sodium Borohydride.
- Borate Removal (Critical Purification Step).

Retrosynthetic Analysis & Pathway

The synthesis exploits the "Chiral Pool" strategy, utilizing L-Arabinose to establish the correct stereochemistry. The key transformation is an Aldol-Cannizzaro reaction that introduces the hydroxymethyl branch at C-2.



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Figure 1: Synthetic pathway from L-Arabinose to **D-Apiitol**.^{[1][2]} The red arrow denotes the critical reduction step detailed in Part 4.

Part I: Synthesis of D-Apiose (Precursor)

Note: If commercial D-Apiose is available, proceed directly to Part 4.

Reagents Required^{[1][3][4][5][6][7][8][9]}

- L-Arabinose (CAS: 5328-37-0)
- Acetone (Dry)
- Sulfuric Acid (Conc.)
- Formaldehyde (37% aq.)
- Sodium Hydroxide (1M)

Protocol A: The Schaffer-Ho Modification

This method converts L-arabinose to D-apiose by introducing a hydroxymethyl group at C-2.

- Protection (Acetonation):
 - Suspend L-Arabinose (10 g) in Acetone (200 mL) containing H₂SO₄ (4 mL).
 - Stir at room temperature (RT) for 4 hours until the solution is clear.
 - Neutralize with Na₂CO₃, filter, and concentrate to yield 2,3:4,5-di-O-isopropylidene-al-L-arabinose.
 - QC Check: TLC (Hexane:EtOAc 4:1) should show a single high-R_f spot.

- Hydroxymethylation (The Branching Step):
 - Dissolve the protected arabinose (5 g) in 50% aqueous Dioxane (50 mL).
 - Add Formaldehyde (37%, 10 mL) and 1M NaOH (15 mL).
 - Heat at 55°C for 12 hours. The reaction undergoes an aldol condensation followed by a cross-Cannizzaro reduction.
 - Mechanism:[3][4] The aldehyde at C-1 is reduced to an alcohol, and a hydroxymethyl group is added at C-2.
- Hydrolysis & Isolation:
 - Acidify with 1M HCl and heat at 60°C for 2 hours to remove isopropylidene groups.
 - Neutralize with Amberlite IR-400 (OH- form) or equivalent ion-exchange resin.
 - Concentrate to a syrup.
 - Purification: Flash chromatography on Silica Gel (DCM:MeOH 8:2).
 - Yield: Expect ~40-50% of D-Apiose as a syrup.

Part II: Reduction to D-Apiitol (The Core Protocol)

This is the critical step to generate the analytical standard. The reduction must be complete, and the removal of borate complexes is non-negotiable for accurate mass spectrometry.

Reagents

- Substrate: D-Apiose (Synthesized above or commercial).
- Reductant: Sodium Borohydride (NaBH₄) (CAS: 16940-66-2).
- Solvent: 1M Ammonia (aq) or Water.
- Quenching: Glacial Acetic Acid.[2]

- Purification: Methanol (HPLC Grade).

Step-by-Step Methodology

Step 1: Reduction Reaction[2][4]

- Dissolve D-Apiose (100 mg, 0.67 mmol) in 1M NH₄OH (5 mL).
 - Why Ammonia? Alkaline pH stabilizes NaBH₄ and prevents premature hydrolysis of the hydride.
- Add NaBH₄ (50 mg, 1.32 mmol) in small portions.
 - Ratio: Use a 2:1 molar excess of hydride to sugar.
- Stir at Room Temperature for 2 hours.
 - Validation: Spot on TLC (n-Propanol:H₂O:EtOAc 7:2:1). Spray with anisaldehyde-H₂SO₄. The reducing sugar spot (Apiose) should disappear; the alditol (Apiitol) will not stain or stain very faintly white/blue.

Step 2: Quenching and Borate Removal (Critical)

Borate forms stable cyclic esters with polyols (apiitol), which interfere with acetylation and mass spec. They must be removed as volatile methyl borate.

- Add Glacial Acetic Acid dropwise until effervescence (H₂ gas) ceases and pH is ~5.0.
- Concentrate the solution to dryness on a rotary evaporator (< 40°C).
- Co-evaporation Cycle (Perform 5 Times):
 - Add Methanol (10 mL) to the residue.
 - Vortex to dissolve.
 - Evaporate to dryness.
 - Chemistry:

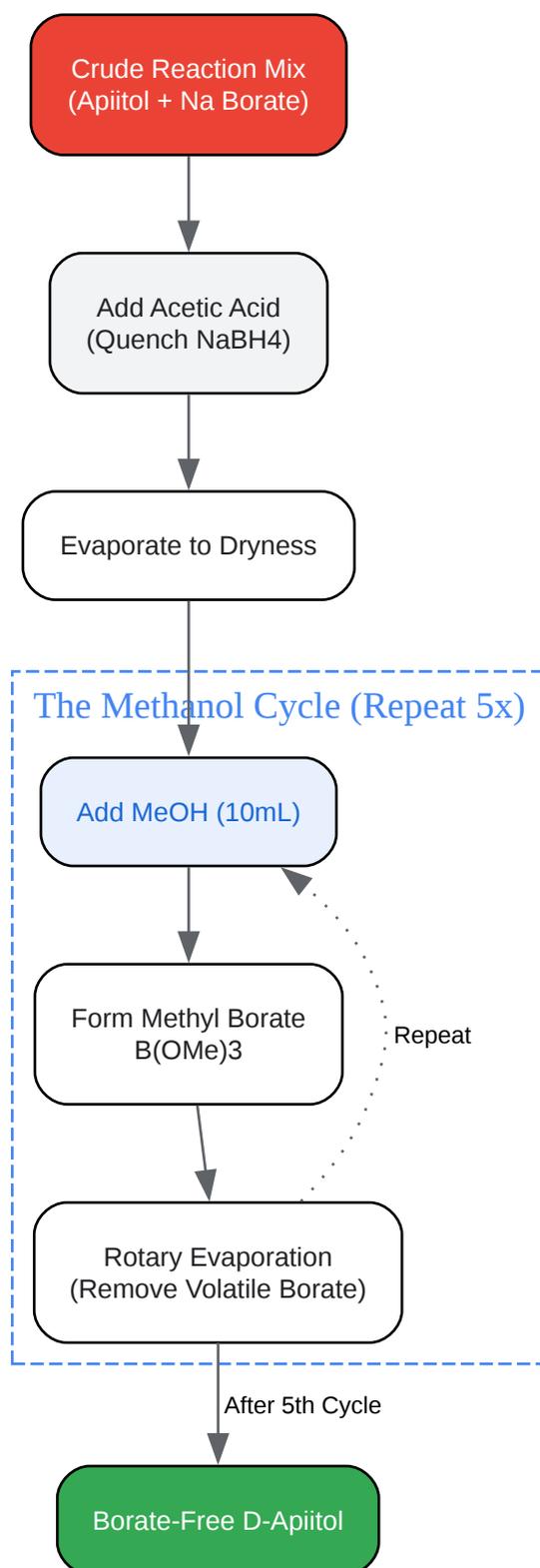
- Final residue is **D-Apiitol** (mixed with Sodium Acetate).

Step 3: Desalting (Purification)

- Dissolve residue in minimal water (2 mL).
- Pass through a small column of Dowex 50W-X8 (H⁺ form) to remove Sodium ions.
- Elute with water.
- Lyophilize the eluate to obtain pure **D-Apiitol** as a colorless syrup.

Workflow Visualization: Borate Removal

The following diagram illustrates the mandatory purification cycle to ensure the standard is free of borate interference.



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Figure 2: The Methanol Co-evaporation Cycle. Failure to execute this loop 5x results in incomplete acetylation during downstream analysis.

Characterization & Quality Control

To validate the synthesized **D-Apiitol** standard, compare analytical data against these reference values.

A. NMR Spectroscopy (, 500 MHz)

D-Apiitol is a symmetrical molecule (meso-like in some representations, but chiral due to C2/C3 differentiation in 3D space relative to the branch).

Nucleus	Chemical Shift (ppm)	Multiplicity	Assignment
C	76.4	CH	C-2
C	74.2	Cq	C-3 (Quaternary)
C	64.1	CH ₂	C-1, C-4
C	62.8	CH ₂	C-3' (Branch)
H	3.95 - 3.60	m	Backbone protons

B. GC-MS Analysis (Peracetate Derivative)

For GC-MS validation, convert a small aliquot to the alditol acetate.

- Derivatization: React 1 mg **D-Apiitol** with Acetic Anhydride:Pyridine (1:1) at 100°C for 30 mins.
- GC Retention: **D-Apiitol** acetate elutes before Xylitol and Arabinitol acetates on polar columns (e.g., SP-2380 or DB-225).

- Mass Spectrum (EI): Look for unique fragmentation pattern distinct from linear pentitols.
 - Key Ions: m/z 145, 217 (characteristic of primary acetate fragments), but lacking the specific linear chain cleavage series of xylitol.

References

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